molecular formula C13H13BrN2O2 B13984879 Ethyl 1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13984879
M. Wt: 309.16 g/mol
InChI Key: CPFQOTMKOGWIDK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate is an organic compound with a complex structure that includes a pyrazole ring substituted with a bromo-methylphenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-bromo-2-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The ester group can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Ethyl 1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-iodo-2-methylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research applications.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

ethyl 1-(4-bromo-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-7-15-16(8-10)12-5-4-11(14)6-9(12)2/h4-8H,3H2,1-2H3

InChI Key

CPFQOTMKOGWIDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)Br)C

Origin of Product

United States

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